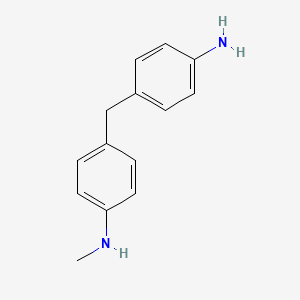

N-Methyl-4,4'-methylenedianiline

Description

Contextualizing Methylenedianiline Derivatives in Organic and Materials Chemistry

Methylenedianiline and its derivatives are a class of aromatic amines characterized by two aniline (B41778) rings linked by a methylene (B1212753) bridge. chemicalbook.com The parent compound, 4,4'-methylenedianiline (B154101), is a significant industrial chemical primarily used as a precursor to methylene diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethane foams. wikipedia.orgchemicalbook.com Its industrial production typically involves the reaction of formaldehyde (B43269) with aniline in the presence of an acid catalyst, such as hydrochloric acid. wikipedia.orgnih.govcdc.gov

Beyond its role in polyurethane synthesis, MDA and its derivatives serve as versatile building blocks in organic and materials chemistry. They are utilized as curing agents for epoxy resins, adhesives, and in the production of high-performance polymers like polyamides and polyimides. wikipedia.orgactylis.com The amino groups on the aromatic rings provide reactive sites for a variety of chemical transformations, making them valuable intermediates in the synthesis of dyes, and as antioxidants in rubber and lubricating oils. actylis.comsinocurechem.commoldex.com

The structural motif of two connected aromatic rings imparts a degree of rigidity and thermal stability to the polymers derived from them. This has led to their investigation in the development of advanced materials with desirable mechanical and thermal properties. Furthermore, the ability of the nitrogen atoms to coordinate with metal ions has led to research into their use as ligands in coordination chemistry. wikipedia.org

Academic Significance and Research Trajectories

The academic significance of N-Methyl-4,4'-methylenedianiline stems from the introduction of a methyl group to one of the nitrogen atoms of the parent MDA structure. This seemingly minor modification can significantly alter the compound's reactivity, solubility, and potential applications, thereby opening new avenues for research.

A key area of academic investigation has been the synthesis of N-methylated derivatives of MDA. For instance, research has explored the full N,N-methylation of 4,4'-methylenedianiline using dimethyl carbonate (DMC) to produce 4,4'-methylene bis(N,N-dimethylaniline) (MBDMA). researchgate.net One study demonstrated a high-yield synthesis of MBDMA using a NaY zeolite catalyst, highlighting the potential for developing greener and more efficient synthetic routes. researchgate.net This research also identified various N-methylated intermediates, providing insights into the reaction mechanism. researchgate.net

The introduction of a methyl group can influence the biological properties of the molecule. While the parent compound, MDA, is a known animal carcinogen and a suspected human carcinogen, the specific toxicological and pharmacological profiles of its N-methylated derivatives are areas of ongoing academic study. nih.govhmdb.ca Research in this area often involves the synthesis of these derivatives to evaluate their biological activities, such as potential antioxidant or antimicrobial properties. researchgate.net For example, new monobactam compounds derived from 4,4'-methylenedianiline have been synthesized and evaluated for their antioxidant and antimicrobial activities. researchgate.net

Furthermore, the study of this compound and related compounds contributes to a fundamental understanding of structure-activity relationships in organic chemistry. By systematically modifying the structure of MDA and observing the resulting changes in its chemical and physical properties, researchers can gain valuable insights that can be applied to the design of new molecules with specific functionalities for a wide range of applications, from materials science to medicinal chemistry.

| Property | Value |

| Chemical Formula | C14H16N2 |

| Molecular Weight | 212.29 g/mol |

| CAS Number | 26628-67-1 |

Table 1: Properties of this compound chemicalbook.com

| Precursor | Product | Catalyst | Yield |

| 4,4'-methylenedianiline (MDA) and Dimethyl Carbonate (DMC) | 4,4'-methylene bis(N,N-dimethylaniline) (MBDMA) | NaY zeolite | 97% |

Table 2: Synthesis of a Methylated Derivative of MDA researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(methylamino)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,16H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAOXXGXJLMFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181171 | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26628-67-1 | |

| Record name | 4-(4-Methylaminobenzyl)phenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminobenzyl)-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Historical and Modern Synthetic Routes to Methylenedianilines

The synthesis of methylenedianilines is a cornerstone of industrial polymer chemistry, primarily serving as a precursor to methylene (B1212753) diphenyl diisocyanate (MDI). wikipedia.org The foundational method involves the reaction of aniline (B41778) with formaldehyde (B43269).

Condensation Reactions of Aniline with Formaldehyde

The industrial production of 4,4'-methylenedianiline (B154101) is achieved through the condensation reaction of aniline with formaldehyde, typically in the presence of an acid catalyst. wikipedia.orgportfolio-pplus.com This reaction yields a mixture of diamine isomers, as well as tri- and poly-methyleneanilines. portfolio-pplus.com The desired 4,4'-methylenedianiline can then be isolated from this mixture through methods such as crystallization.

Historically, a common method involves the addition of aniline to hydrochloric acid to form aniline hydrochloride. This salt is then condensed with formaldehyde at a temperature generally below 40°C. The resulting condensation product is subsequently rearranged to 4,4'-methylenedianiline by heating to temperatures between 60°C and 100°C. The molar ratio of aniline to formaldehyde is a critical parameter, with ratios of 3:1 or higher often employed to optimize the yield of the desired diamine.

Catalytic Approaches in Methylenedianiline Synthesis

To address challenges associated with the use of corrosive mineral acids like HCl, such as equipment corrosion and the generation of large volumes of salt waste during neutralization, research has focused on developing alternative solid acid and reusable catalysts.

SO3H-functionalized ionic liquids (SFILs) have emerged as effective and reusable catalysts for the synthesis of 4,4'-MDA from aniline and formaldehyde. acs.org These acidic ionic liquids function as environmentally friendly catalysts, combining the advantages of both liquid and solid acids. Their catalytic performance is directly related to their acid strength. acs.org

One of the most effective SFILs identified is [HSO3-bmim]CF3SO3 (SImTf), which possesses high acid strength. Research has determined suitable reaction conditions for using this catalyst, as detailed in the table below. Under these conditions, a high yield and selectivity for 4,4'-MDA can be achieved. While the catalyst's activity can decrease upon recovery, it can be regenerated by acidization and reused multiple times with only a tolerable loss in performance. acs.org

Table 1: Optimized Reaction Conditions for 4,4'-MDA Synthesis Using SImTf Catalyst acs.org

| Parameter | Value |

|---|---|

| Molar Ratio (Aniline:Formaldehyde) | 5 |

| Mass Ratio (SImTf:Formaldehyde) | 3.5 |

| Reaction Temperature | 80 °C |

| Reaction Time | 8 hours |

| Aniline Conversion | 36.3% |

| 4,4'-MDA Yield | 79.4% |

| 4,4'-MDA Selectivity | 87.9% |

The use of natural clays (B1170129), such as kaolinite, as solid acid catalysts in organic synthesis is an area of active research due to their abundance and low cost. researchgate.netresearchgate.net Modified natural kaolin (B608303) clays have demonstrated effectiveness in other acid-catalyzed reactions, such as the dehydration of methanol (B129727). researchgate.net For the synthesis of methylenedianiline, processes have been developed that utilize solid acid catalysts, including calcined metal oxide-silica materials. google.com These catalysts can be derived from amorphous alumina-silica materials, a category that includes kaolin. A process using a calcined amorphous alumina-silica catalyst for the rearrangement of the aniline-formaldehyde condensate can yield MDA and its isomers. google.com

Thermodynamic and Mechanistic Studies of Synthesis Reactions

The synthesis of MDA from aniline and formaldehyde is a complex reaction system. Thermodynamic analyses have been conducted to understand the reaction equilibrium and optimize conditions. researchgate.netoriprobe.com These studies indicate that the synthesis is an exothermic reaction. oriprobe.com It has been shown that operating at higher reaction temperatures can inhibit the formation of byproducts, thereby increasing the potential yield of MDA. researchgate.netoriprobe.com Thermodynamic modeling suggests that an optimized molar ratio of aniline to formaldehyde is 3:1, which minimizes byproduct formation and simplifies the subsequent separation of unreacted aniline. researchgate.net

N-Methylation Strategies for Methylenedianiline Derivatives

The target compound, N-Methyl-4,4'-methylenedianiline, is synthesized by the methylation of one of the primary amine groups of 4,4'-methylenedianiline. A key challenge in this synthesis is controlling the extent of methylation to favor the mono-methylated product over di-, tri-, and the fully tetra-methylated species.

One effective and environmentally conscious approach involves the use of dimethyl carbonate (DMC) as a methylating agent. researchgate.net DMC is considered a green reagent, offering a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. unive.it Research into the full N,N-methylation of 4,4'-methylenedianiline (MDA) with DMC to produce 4,4'-methylene bis(N,N-dimethylaniline) (MBDMA) has provided significant insight into the formation of partially methylated intermediates. researchgate.net

In a study using a NaY zeolite catalyst, the reaction between MDA and DMC was investigated. While the primary goal was to maximize the yield of the fully methylated MBDMA, the process inherently involves the formation of mono-, di-, and tri-methylated by-products. The reaction pathway proceeds stepwise, and by controlling the reaction conditions, it is possible to influence the product distribution. The study successfully identified these N-methylated derivatives as the main by-products. researchgate.net The formation of N-methylated products is highly dependent on the catalyst used, with zeolites like NaY showing high activity and selectivity. researchgate.net Other studies have also demonstrated the high chemoselectivity of DMC for mono-N-methylation of various functionalized anilines when using a NaY faujasite catalyst. nih.gov

Table 2: Product Distribution in the N-Methylation of MDA with DMC over NaY Catalyst researchgate.net

| Product | Yield | Reaction Conditions |

|---|---|---|

| 4,4'-Methylene bis(N,N-dimethylaniline) (MBDMA) | Up to 97% | 190°C, 6 hours |

| N-methylated Intermediates (including this compound) | Identified as main by-products |

This research demonstrates a feasible synthetic route where this compound is an intermediate. By carefully tuning reaction parameters such as temperature, time, and catalyst choice, the selective synthesis of the mono-N-methylated derivative from MDA and DMC is achievable.

Catalytic N,N-Methylation of 4,4'-Methylenedianiline with Dimethyl Carbonate

The complete N,N-methylation of 4,4'-methylenedianiline (MDA) using dimethyl carbonate (DMC) has been investigated as a viable method to produce 4,4'-methylene bis(N,N-dimethylaniline) (MBDMA). researchgate.net Research has shown that using a NaY zeolite catalyst at 190°C for 6 hours can achieve a high yield of MBDMA, reaching up to 97%. researchgate.net This particular catalyst has demonstrated reusability for at least two additional cycles with MBDMA yields remaining above 90%. researchgate.net

The primary by-products of this reaction have been identified as three distinct N-methylated derivatives. researchgate.net Interestingly, the formation of N-methoxycarbonylation products is significantly suppressed in this process, a reaction that can be favored with a high yield of 98% when using a zinc acetate (B1210297) catalyst. researchgate.netdoaj.org The choice of catalyst is critical, with different zeolites showing varied activity and selectivity. For instance, Hβ and H-ZSM-5 exhibit almost no activity, while NaX shows better MDA conversion but poor selectivity for MBDMA. researchgate.net NaY stands out as the most effective catalyst for both activity and selectivity in this transformation. researchgate.net The reaction pathway to MBDMA has been proposed, highlighting this method as a feasible synthetic route due to its high yield, mild conditions, and straightforward operation. researchgate.netdoaj.org

A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen has also been developed, which could be applicable to diamines like MDA. rsc.org This ruthenium-catalyzed process offers a green and selective method for producing N-methylated tertiary amines. rsc.org

Table 1: Catalyst Performance in N,N-Methylation of MDA with DMC

| Catalyst | MDA Conversion (%) | MBDMA Selectivity (%) | Reference |

| NaY | Complete | 97 | researchgate.net |

| NaX | High | Poor | researchgate.net |

| Hβ | ~0 | N/A | researchgate.net |

| H-ZSM-5 | ~0 | N/A | researchgate.net |

| Zinc Acetate | High | Low (favors N-methoxycarbonylation) | researchgate.net |

This table summarizes the performance of different catalysts in the N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC), highlighting the superior performance of the NaY zeolite catalyst.

Benzoxazine-Mediated Methylation Pathways

Information regarding benzoxazine-mediated methylation pathways for this compound was not found in the provided search results.

Electrochemical Routes to N-Methylated Derivatives

Electrochemical methods offer an alternative for the N-demethylation of certain compounds, a process that could potentially be reversed for N-methylation. rsc.org For instance, a practical and selective electrochemical N-demethylation method has been developed for tropane (B1204802) alkaloids, proceeding through an iminium intermediate. rsc.org This suggests that electrochemical synthesis could be a viable, though not yet explicitly documented, route for the N-methylation of 4,4'-methylenedianiline.

In a related application, poly(4,4'‐methylenedianiline) has been synthesized via in-situ chemical oxidative polymerization in the presence of metal electrodes to create metal-organic frameworks (MOFs). tandfonline.com While this demonstrates the electrochemical reactivity of the aniline groups, direct electrochemical N-methylation of MDA to produce this compound is not detailed in the available literature.

Advanced Chemical Derivatization of the Methylenedianiline Core

The primary amine groups of 4,4'-methylenedianiline serve as versatile handles for a variety of chemical transformations, leading to the synthesis of amides, azo ligands, and Schiff bases.

Synthesis of Amide Compounds from 4,4'-Methylenedianiline

New N,N'-(dialkoyl/diaroyl)-4,4'-methylenedianiline compounds have been synthesized by reacting carboxylic acids with 4,4'-methylenedianiline. ekb.eg This reaction is facilitated by a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC). ekb.eg The reaction mixture is typically stirred at 0°C for several hours and then left overnight at room temperature. ekb.eg The formation of the amide bond is confirmed by spectroscopic data, which shows the disappearance of the primary amine's N-H stretch and the appearance of a secondary amide N-H stretch and a carbonyl C=O stretch in the infrared spectrum. ekb.eg General methods for amide synthesis include the reaction of amines with acid halides, the Ritter reaction, and amide condensation reactions using various coupling agents.

Table 2: Spectroscopic Data for Amide Formation from 4,4'-Methylenedianiline

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Observation | Reference |

| Primary Amine (NH₂) | ~3363 | Disappears after reaction | ekb.eg |

| Secondary Amide (NH) | 3311-3320 | Appears after reaction | ekb.eg |

| Carbonyl (C=O) | 1669-1674 | Appears after reaction | ekb.eg |

This table highlights the key changes in the infrared (IR) spectrum that indicate the successful synthesis of amide compounds from 4,4'-methylenedianiline.

Preparation of Azo Ligands and Their Metal Complexes from 4,4'-Methylenedianiline

Azo ligands can be synthesized from 4,4'-methylenedianiline through a diazotization-coupling reaction. jmchemsci.comjmchemsci.com The process involves treating 4,4'-methylenedianiline with a solution of hydrochloric acid and sodium nitrite (B80452) at a low temperature (around 0-5 °C) to form a diazonium salt. jmchemsci.comjmchemsci.com This intermediate is then coupled with another aromatic compound, such as 4-bromoaniline (B143363) or resorcinol, in an alkaline medium. jmchemsci.comirapa.orgirapa.orgresearchgate.net The resulting azo compounds can then be used to form metal complexes with various transition metal ions like Cu(II), Zn(II), Cd(II), and Ag(I). jmchemsci.comjmchemsci.com The coordination of the metal ions typically occurs through the nitrogen atoms of the azo group and other donor atoms present in the ligand structure. jmchemsci.comirapa.org

Table 3: Synthesis of Azo Ligands from 4,4'-Methylenedianiline

| Reactant 1 | Reactant 2 (Coupling Agent) | Key Reaction Condition | Product Type | Reference |

| 4,4'-Methylenedianiline | 4-Bromoaniline | Diazotization at 0-5 °C | Azo Ligand | jmchemsci.comjmchemsci.com |

| 4,4'-Methylenedianiline | Resorcinol | Diazotization at 0-5 °C | Azo Ligand | irapa.orgirapa.orgresearchgate.net |

This table outlines the reactants and key conditions for the synthesis of azo ligands derived from 4,4'-methylenedianiline.

Formation and Characterization of Schiff Bases Derived from 4,4'-Methylenedianiline

Schiff bases, or imines, are readily formed by the condensation reaction of the primary amine groups of 4,4'-methylenedianiline with aldehydes or ketones. researchgate.netresearchgate.netderpharmachemica.comwikipedia.org This reaction is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netderpharmachemica.com A variety of aldehydes, including benzaldehyde, p-methoxybenzaldehyde, and p-chlorobenzaldehyde, have been used to synthesize different Schiff bases from 4,4'-methylenedianiline. researchgate.netderpharmachemica.com The formation of the characteristic C=N imine bond is a key feature of these compounds and can be identified using spectroscopic techniques such as IR and NMR spectroscopy. researchgate.netderpharmachemica.com These Schiff bases can also serve as ligands for the formation of metal complexes. wikipedia.org

Table 4: Examples of Aldehydes Used in Schiff Base Synthesis with 4,4'-Methylenedianiline

| Aldehyde | Resulting Schiff Base | Reference |

| Benzaldehyde | N,N'-Bis(benzylidene)-4,4'-methylenedianiline | researchgate.netderpharmachemica.com |

| p-Methoxybenzaldehyde | N,N'-Bis(4-methoxybenzylidene)-4,4'-methylenedianiline | researchgate.netderpharmachemica.com |

| p-Chlorobenzaldehyde | N,N'-Bis(4-chlorobenzylidene)-4,4'-methylenedianiline | researchgate.netderpharmachemica.com |

| Acetylacetone | N,N'-Bis(acetylacetone)-4,4'-diaminodiphenylmethane | researchgate.net |

| Salicylaldehyde | N,N'-Bis(salicylidene)-4,4'-methylenedianiline | researchgate.net |

This table provides examples of different aldehydes that have been reacted with 4,4'-methylenedianiline to form various Schiff bases.

Hydrogenation for the Production of Cyclic Diamine Derivatives

The catalytic hydrogenation of this compound is a significant synthetic route for the production of its corresponding cyclic diamine derivative, N-methyl-4,4'-diaminodicyclohexylmethane. This transformation involves the saturation of the aromatic rings of the N-methylated diamine, yielding a cycloaliphatic diamine with altered chemical and physical properties. This process is often carried out in conjunction with the hydrogenation of 4,4'-methylenedianiline (MDA), where the N-methylated compound can be present as a minor component in the reaction mixture.

The hydrogenation of this compound to N-methyl-4,4'-diaminodicyclohexylmethane typically occurs under elevated temperature and pressure in the presence of a heterogeneous catalyst. Research in this area has often focused on the hydrogenation of technical-grade MDA, which may contain its mono-N-methyl derivative as a secondary component. In such cases, the hydrogenation of the N-methylated species is a concurrent reaction.

A German patent provides insight into the conditions under which this hydrogenation occurs. The process for preparing 4,4'-diaminodicyclohexylmethane by the catalytic hydrogenation of a substance mixture containing 4,4'-diaminodiphenylmethane (4,4'-MDA) as the main component and its mono-N-methyl derivative as a secondary component is described to take place at a temperature in the range of 50 to 220 °C and a hydrogen pressure in the range of 1 to 30 MPa. wikipedia.org The patent further discloses that under conditions where the conversion of 4,4'-MDA to 4,4'-diaminodicyclohexylmethane (4,4'-HMDA) is high (approaching 99%), a significant portion of the N-methyl-4,4'-MDA is also hydrogenated to N-methyl-4,4'-HMDA. wikipedia.org

The choice of catalyst is crucial for the successful hydrogenation of both the primary and the N-methylated diamine. While the patent does not specify a single catalyst for the selective hydrogenation of this compound, it mentions the use of heterogeneous hydrogenation catalysts. wikipedia.org For the hydrogenation of the parent 4,4'-methylenedianiline, rhodium and ruthenium catalysts are commonly employed. google.com

The resulting N-methylated cycloaliphatic diamine, due to its physical properties being similar to the isomers of 4,4'-diaminodicyclohexylmethane, can be challenging to separate from the product mixture, which can be problematic in processes where high purity of the non-methylated product is required. wikipedia.org

The following tables summarize the findings from the research on the hydrogenation of mixtures containing this compound.

Table 1: Hydrogenation of this compound in a Mixture with 4,4'-Methylenedianiline

| Catalyst | Temperature (°C) | Pressure (MPa) | 4,4'-MDA Conversion (%) | N-Methyl-4,4'-MDA Hydrogenated (%) |

| Heterogeneous Catalyst A | Not Specified | Not Specified | 99.8 | 100 |

| Heterogeneous Catalyst A | Not Specified | Not Specified | 97.0 | 76 |

| Heterogeneous Catalyst B | Not Specified | Not Specified | >99 | 100 |

Data sourced from a German patent (DE10231119A1), where the primary goal was to increase the selectivity of 4,4'-MDA hydrogenation while minimizing the hydrogenation of the N-methyl derivative. wikipedia.org

Table 2: General Conditions for Hydrogenation of Aromatic Diamines

| Aromatic Diamine | Catalyst | Temperature Range (°C) | Pressure Range (MPa) |

| 4,4'-Diaminodiphenylmethane and its mono-N-methyl derivative | Heterogeneous | 50 - 220 | 1 - 30 |

Data sourced from a German patent (DE10231119A1). wikipedia.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications (FT-IR, Raman)

FT-IR Spectroscopy:

The FT-IR spectrum of 4,4'-methylenedianiline (B154101) (MDA), the parent compound of N-Methyl-4,4'-methylenedianiline, exhibits characteristic absorption bands. For instance, a broad band around 3425 cm⁻¹ and a weaker one at 1510 cm⁻¹ are observed. researchgate.net In polymeric structures derived from MDA, a signal at 1455 cm⁻¹ corresponds to the -C-H bending vibration, while strong signals in the 1250-1288 cm⁻¹ region are attributed to the formation of the -C-N bond. researchgate.net The absence of imine (C=N) and hydroxyl (-OH) stretching bands in certain polymer frameworks confirms the specific tautomeric forms present. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. A comparative study of diphenylmethane, MDA, and 4,4'-methylenebis(N,N-dimethylaniline) revealed that the intensity and position of the characteristic ring breathing mode in the Raman spectra are sensitive to amino substitution. nih.gov This technique, combined with computational methods like DFT-B3LYP, allows for tentative vibrational assignments of the observed spectral features. nih.gov Furthermore, surface-enhanced Raman spectroscopy (SERS) has been developed as a rapid quantification method for MDA in industrial samples, offering a significant reduction in analysis time compared to traditional chromatographic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound and its derivatives.

¹H NMR Spectroscopy:

¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. For a related compound, 4,4'-methylenebis(N,3-dimethylaniline), the ¹H NMR spectrum in CDCl₃ shows distinct signals: a doublet at 6.76 ppm corresponding to aromatic protons, a singlet at 6.52 ppm for other aromatic protons, a doublet of doublets at 6.43 ppm, a singlet at 3.75 ppm for the methylene (B1212753) bridge protons, a broad singlet at 3.38 ppm for the N-H protons, a singlet at 2.85 ppm for the N-methyl protons, and a singlet at 2.24 ppm for the aromatic methyl protons. rsc.org The chemical shifts and splitting patterns in the ¹H NMR spectrum of this compound would similarly provide unambiguous evidence for its structure.

| Assignment | Chemical Shift (ppm) | Solvent | Reference |

| Aromatic Protons | 6.76 (d) | CDCl₃ | rsc.org |

| Aromatic Protons | 6.52 (d) | CDCl₃ | rsc.org |

| Aromatic Protons | 6.43 (dd) | CDCl₃ | rsc.org |

| Methylene Protons (-CH₂-) | 3.75 (s) | CDCl₃ | rsc.org |

| N-H Protons | 3.38 (br s) | CDCl₃ | rsc.org |

| N-Methyl Protons (-NCH₃) | 2.85 (s) | CDCl₃ | rsc.org |

| Aromatic Methyl Protons (-CH₃) | 2.24 (s) | CDCl₃ | rsc.org |

| Table based on data for 4,4'-methylenebis(N,3-dimethylaniline) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound, providing insights into its electronic structure. The UV absorption spectrum of a solution of 4,4'-methylenedianiline in methanol (B129727) displays a strong absorption maximum at 243 nm and a much weaker maximum at 289 nm. cdc.gov This weaker absorption extends to wavelengths greater than 290 nm, indicating the potential for photolysis in aqueous solutions exposed to sunlight. cdc.gov In acidic conditions (pH < 7), the absorption maximum shifts to a lower wavelength of 261 nm, with minimal absorption at wavelengths above 290 nm. cdc.gov In the analysis of related azo ligands derived from MDA, UV-Vis spectra revealed bands around 360 nm and 289 nm, attributed to n→π* and π→π* electronic transitions, respectively. jmchemsci.com

| Compound | Solvent | λmax (nm) | Reference |

| 4,4'-Methylenedianiline | Methanol | 243, 289 | cdc.gov |

| 4,4'-Methylenedianiline (pH < 7) | Water | 261 | cdc.gov |

| Azo ligand of MDA | Absolute Ethanol | 360, 289 | jmchemsci.com |

X-ray Diffraction for Crystalline Structure Determination

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification, quantification, and structural elucidation of this compound. It is often coupled with chromatographic separation methods for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the amino groups in the parent compound, 4,4'-methylenedianiline, derivatization is often required to produce a species that can be analyzed by GC without significant peak tailing. cdc.gov Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component. A predicted GC-MS spectrum for non-derivatized 4,4'-methylenedianiline shows a molecular ion peak, which serves as a guide for its identification. hmdb.ca GC-MS has been utilized for the determination of MDA adducts to hemoglobin as a method for biological monitoring. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are powerful techniques for the detection and quantification of this compound, particularly in biological and environmental samples. These methods offer high sensitivity and specificity.

A capillary LC-ES-MS/MS method was developed to identify metabolites of 4,4'-methylenedianiline in vascular smooth muscle cells. nih.gov This technique allowed for the structural assignment of metabolites like N-acetyl-methylenedianiline and N,N'-diacetyl-methylenedianiline. nih.gov For the analysis of primary aromatic amines, including MDA, from food contact materials, a UHPLC-MS/MS method using a pentafluorophenylpropyl (PFPP) column has been developed, achieving separation in under 6.5 minutes. ub.edu Another UHPLC-MS/MS method for quantifying MDA in human urine involved acidification and heating to hydrolyze metabolites, followed by liquid-liquid extraction and analysis. nih.gov This method achieved a dynamic range of 5 to 500 nM with a limit of detection of 0.8 nM. nih.gov

| Technique | Matrix | Key Findings | Reference |

| LC-ES-MS/MS | Vascular Smooth Muscle Cells | Identification of N-acetyl-DAPM and N,N'-diacetyl-DAPM metabolites. | nih.gov |

| UHPLC-MS/MS | Food Contact Material Migrates | Separation of 23 primary aromatic amines in under 6.5 minutes. | ub.edu |

| UHPLC-MS/MS | Human Urine | Quantitation of MDA with a dynamic range of 5-500 nM and LOD of 0.8 nM. | nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the molecular structure and reactivity of N-Methyl-4,4'-methylenedianiline and its parent compound, 4,4'-methylenedianiline (B154101) (MDA). iaea.orgnih.gov

High-level composite quantum chemical methods like G3MP2B3 have been used to propose a detailed, eight-step molecular mechanism for the formation of 4,4'-MDA from aniline (B41778) and formaldehyde (B43269) in acidic media. nih.gov These calculations have helped to understand and potentially prevent side reactions. nih.gov The study of related systems, such as the N-methylation of 4,4'-methylenedianiline with dimethyl carbonate, has also been investigated using DFT and ab initio MP2 calculations to understand the reaction pathways and by-product formation. researchgate.net

Computational studies on similar molecules, like N-methyl aniline, have utilized methods such as Hartree-Fock (HF) and DFT (B3LYP) with various basis sets to calculate optimized geometry, harmonic vibrational wave numbers, and dipole moments. iaea.org These theoretical values often show good agreement with experimental data. iaea.org

Thermodynamic Simulations of Reaction Equilibria and Pathways

Thermodynamic simulations are crucial for understanding the feasibility and outcomes of chemical reactions. For the synthesis of 4,4'-MDA, thermodynamic analysis has been conducted using group contribution methods to calculate reaction enthalpy, Gibbs free energy change, and equilibrium constants for the main reactions. researchgate.net These simulations have shown that higher reaction temperatures can suppress the formation of byproducts, leading to a higher yield of MDA. researchgate.net The optimal molar ratio of reactants, such as aniline to formaldehyde, has also been determined through these simulations to minimize byproducts and simplify separation processes. researchgate.net

Mechanistic Studies of Chemical Reactions (e.g., Phosgenation, Hydrochlorination)

Computational chemistry has been instrumental in detailing the mechanisms of important industrial reactions involving MDA, the precursor to this compound.

Phosgenation: The reaction of MDA with phosgene (B1210022) to produce methylene (B1212753) diphenyl diisocyanate (MDI) is a critical industrial process. iaea.org Theoretical studies using G3MP2B3 calculations have investigated the phosgenation mechanism, comparing "phosgenations first" and "stepwise phosgenations" pathways. iaea.org These studies have shown that solvation in a solvent like o-dichlorobenzene significantly reduces the reaction barriers compared to the gas phase. iaea.org The calculations also helped to characterize stable intermediates, such as an ionic complex, under industrial conditions. iaea.org

Hydrochlorination: The hydrochlorination of MDA to form its dihydrochloride (B599025) salt is another important step in isocyanate production. researchgate.netrsc.org Computational analysis has been used to understand the solvation of reactants and the structure of the resulting hydrochloride salts. researchgate.net Spectroscopic and computational methods have been combined to analyze the solvation of gaseous HCl in the process solvent and to characterize the reagent and product. researchgate.net

Energy Calculations for Intermolecular Interactions in Crystalline Systems

Understanding intermolecular interactions is key to predicting the physical properties of crystalline materials. Energy calculations on the crystalline systems of MDA and its hydrochloride salts have allowed for the identification of the main factors driving intermolecular cohesion. rsc.org These calculations help to relate the crystal structure to properties like melting temperature and solubility. rsc.org

In the crystal structure of MDA, molecules are linked in a one-dimensional chain through H-bonding. rsc.org In the dihydrochloride salt, extensive hydrogen bonding is observed, with ladders of dications stabilized by N-H---Cl linkages. rsc.org For related systems, Hirshfeld surface analysis and energy framework calculations have been used to visualize and quantify intermolecular interactions. nih.govresearchgate.net These methods provide insights into the nature and strength of interactions like C-H···π hydrogen bonds, which can influence the crystal packing. nih.govresearchgate.net

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomers in Polymer Synthesis

MDA serves as a fundamental building block for a variety of polymers, contributing to their desirable thermal and mechanical properties. wikipedia.org

Precursors for Polyurethanes (via MDI)

The most significant industrial application of MDA is as a precursor in the production of methylene (B1212753) diphenyl diisocyanate (MDI). wikipedia.orgchemicalbook.com In this process, MDA is reacted with phosgene (B1210022) to yield MDI. wikipedia.org MDI is a key component in the manufacture of a wide range of polyurethanes, including rigid and flexible foams, elastomers, and coatings. wikipedia.orgnih.gov The global production of MDA is largely dedicated to this application. oecd.org

Synthesis of Polyamides, Polyimides, and Polyimines

MDA is a common monomer used in the synthesis of polyamides, polyimides, and polyimines. wikipedia.org These polymers are known for their high strength, thermal stability, and chemical resistance. For instance, novel aliphatic-aromatic polyamides have been successfully synthesized by the direct polycondensation of a diacid monomer with various aromatic diamines, including MDA. tandfonline.com Similarly, polyimides derived from MDA are used in applications such as electro-insulation coatings. ulprospector.com

Cross-linking Agents and Hardeners for Resins

MDA is widely employed as a cross-linking agent and hardener for various resin systems, enhancing their structural integrity and performance. advecton.comoecd.org

Epoxy Resin Modification and Curing Agents

MDA is a well-established curing agent for epoxy resins. actylis.comnih.govepa.gov When mixed with an epoxy resin, the amine groups of MDA react with the epoxy groups, leading to the formation of a rigid, cross-linked thermoset polymer. researchwithrowan.comresearchgate.net This process, known as curing or hardening, imparts excellent properties to the final product, including high hardness, flexibility, abrasion resistance, thermal stability, and strong adhesion to various substrates like metal, wood, and glass. advecton.com The resulting epoxy systems are used in a multitude of applications, such as high-performance composites, adhesives, and coatings. wikipedia.orgnih.gov Research has also explored the use of modified methylene bis aniline (B41778) compounds that are liquid at room temperature to facilitate easier formulation with epoxy resins. google.com

Development of High-Performance Polymers

The use of MDA is crucial in the development of high-performance polymers that are sought after for their exceptional properties. researchwithrowan.comadvecton.comwikipedia.org These polymers find applications in demanding environments, such as the aerospace and electronics industries. For example, epoxy resins cured with MDA are utilized in structural laminates, filament windings for rocket casings, and as structural parts for aircraft. epa.gov The incorporation of MDA into the polymer backbone contributes significantly to the high glass transition temperatures and mechanical strength of these materials. researchwithrowan.com

Application as Ligands in Coordination Chemistry for Metal Complexes

MDA and its derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions. wikipedia.orgjmchemsci.com The amine groups in MDA can coordinate to metal centers, and the molecule can act as a bidentate or bridging ligand. wikipedia.org Researchers have synthesized and characterized metal complexes of azo-dyes derived from MDA with metal ions such as Cu(II), Zn(II), Cd(II), and Ag(I). jmchemsci.comjmchemsci.com These complexes have been investigated for their potential biological activities. jmchemsci.com The formation of these metal complexes is confirmed through various spectroscopic techniques, which show the involvement of the amino and azo groups in coordination with the metal ions. jmchemsci.com

Research on Functional Materials with Tailored Properties (e.g., Conductivity, Stability)

Research into the application of N-Methyl-4,4'-methylenedianiline in the realm of functional materials is an emerging field, with studies primarily investigating its influence on the thermal, mechanical, and, to a lesser extent, conductive properties of polymers. The introduction of a methyl group on the nitrogen atom of the diamine can significantly alter the resulting polymer's architecture and performance compared to its unsubstituted counterpart, 4,4'-methylenedianiline (B154101) (MDA).

Detailed research findings indicate that the N-methylation of aromatic diamines can lead to polymers with modified characteristics. While specific data on polymers synthesized directly from pure this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on closely related N-methylated systems and the by-products of similar reactions.

A significant area of investigation is the synthesis of N-methylated derivatives of MDA. For instance, the full N,N-methylation of 4,4'-methylenedianiline to produce 4,4'-methylene bis(N,N-dimethylaniline) (MBDMA) has been explored. researchgate.net During this process, various N-methylated intermediates are formed, which are structurally analogous to or are this compound itself. These studies provide a foundational understanding of the synthesis pathways and the types of structures that can be created. researchgate.net

The presence of a single methyl group on the nitrogen atom, as in this compound, can influence the polymer's properties in several ways. In the context of epoxy resins, where MDA is a common curing agent, the use of N-methylated derivatives can affect the cross-linking density and, consequently, the thermal and mechanical properties of the cured resin. researchwithrowan.com For example, a single methyl group on the aromatic ring of an aniline derivative has been shown to have little effect on the glass transition temperature (Tg) of an epoxy resin, whereas multiple methyl groups can lead to a significant increase. researchwithrowan.com While this pertains to ring methylation, it highlights the sensitivity of polymer properties to methyl substitutions.

In the field of polyimides, which are known for their exceptional thermal stability, the incorporation of methyl groups can enhance solubility without significantly compromising thermal performance. Aromatic polyimides are often difficult to process due to their insolubility and high melting points. sciensage.info The introduction of methyl groups can disrupt the close packing of polymer chains, leading to improved solubility in organic solvents. sciensage.info

While direct research on the conductivity of polymers derived from this compound is scarce, studies on other N-methylated conductive polymers, such as poly(N-methylaniline) (PNMA), offer relevant insights. PNMA, a derivative of the intrinsically conductive polymer polyaniline (PANI), exhibits higher solubility in organic solvents but often at the cost of reduced electrical conductivity. mdpi.com However, research has shown that the conductivity of PNMA can be significantly enhanced through various doping strategies. For example, re-doping with perchloric acid has been reported to achieve high electrical conductivity in PNMA. mdpi.com This suggests that polymers incorporating this compound might also be rendered conductive through appropriate doping techniques, although this remains a topic for future investigation.

The table below summarizes findings from research on related N-methylated polymer systems, providing a comparative perspective on the potential effects of incorporating this compound into functional materials.

| Polymer System | N-Methylated Component | Observed Effect on Properties | Reference |

| Epoxy Resin | Dianilines with methyl substituents on the aromatic ring | A single methyl group has little effect on Tg; two methyl groups increase Tg. | researchwithrowan.com |

| Poly(N-methylaniline) | N-methylaniline | Increased solubility in organic solvents compared to polyaniline; conductivity can be enhanced by doping. | mdpi.comresearchgate.net |

| Polyamide 4 | N-methylol group | The degree of methylolation affects melting point, heat of fusion, and tensile strength. | rsc.org |

| Polyimides | Ortho-methyl substituted diamines | Improved gas permeability and selectivity. | rsc.org |

Detailed Research Findings from Related Systems

| Polymer System | N-Methylated Component/Related Structure | Key Research Finding | Property Affected | Quantitative Data (Example) |

|---|---|---|---|---|

| Epoxy Resin | Dianilines with methyl substituents on the aromatic ring | The position and number of methyl groups on the aromatic ring of dianilines influence the glass transition temperature (Tg) of the resulting epoxy resin. | Thermal Stability (Tg) | Two methyl groups ortho to the amine increase Tg by approximately 14 °C. researchwithrowan.com |

| Poly(N-methylaniline) (PNMA) | N-methylaniline | PNMA, a derivative of polyaniline, shows improved solubility in organic solvents but typically has lower electrical conductivity unless doped. | Solubility & Conductivity | Electrical conductivity of PNMA can be increased to 109.84 ± 20.44 S cm⁻¹ with perchloric acid doping. mdpi.com |

| Polyamide 4 | N-methylol group | The degree of N-methylolation in polyamide 4 directly impacts its thermal and mechanical properties. | Thermal & Mechanical Properties | Melting point varied from 251.2 °C (4.5 mol% methylolation) to disappearing at 36.5 mol%. Tensile strength decreased from 29.6 MPa to 1.3 MPa with increasing methylolation. rsc.org |

| Polyimides | Ortho-methyl substituted diamines | The presence of ortho-methyl groups in the diamine monomer of polyimides can enhance gas permeability and selectivity. | Gas Transport Properties | A polyimide with an ortho-methyl substituted diamine showed a CO₂ permeability of 565 barrer. rsc.org |

| N,N-Methylation of 4,4'-Methylenedianiline | 4,4'-Methylene bis(N,N-dimethylaniline) (MBDMA) | Successful synthesis of MBDMA from MDA and dimethyl carbonate (DMC) with the identification of N-methylated by-products. | Synthesis & Purity | Yield of MBDMA reached up to 97% over NaY catalyst. researchgate.net |

Environmental Chemistry and Degradation Research

Environmental Occurrence and Distribution in Various Compartments

Atmospheric Dynamics and Transformation

There is a lack of specific data on the atmospheric dynamics, transport, and transformation of N-Methyl-4,4'-methylenedianiline. For the parent compound, 4,4'-methylenedianiline (B154101), it is estimated that the small amount present in the vapor phase is transformed by reaction with hydroxyl radicals with an estimated half-life of 1.6 hours cdc.gov. It primarily exists as particulate matter and is removed by dry deposition and scavenging by rain and snow cdc.govcdc.gov. The low vapor pressure of MDA suggests that long-range atmospheric transport is not a significant concern nih.gov. The influence of the N-methyl group on these properties for this compound has not been experimentally determined.

Aquatic Fate and Distribution to Sediment

Specific information regarding the aquatic fate and distribution to sediment for this compound is not available. The parent compound, 4,4'-methylenedianiline, is known to partition to sediment and suspended solids in water due to its tendency to bind with humic materials cdc.gov. It is not expected to bioconcentrate in aquatic organisms cdc.gov. Hydrolysis is not considered an important fate process for aromatic amines like MDA cdc.gov. Without experimental data, it is unclear how N-methylation would affect these partitioning and persistence characteristics.

Soil Interactions and Mobility

There are no specific studies available on the soil interactions and mobility of this compound. Research on 4,4'-methylenedianiline shows that it binds strongly to soil, particularly soil containing organic matter, which limits its mobility and potential for leaching into groundwater cdc.govcdc.gov. This strong sorption is attributed to the potential for covalent bond formation with humic substances cdc.gov. The soil organic carbon-water partitioning coefficient (Koc) for MDA has been shown to be high, indicating low mobility fachoekotoxikologie.de. The specific Koc value and mobility class for this compound have not been reported.

Degradation Pathways and Mechanisms

The degradation pathways and mechanisms specifically for this compound have not been elucidated in the scientific literature.

Biodegradation Studies (Aerobic and Anaerobic Conditions)

No specific biodegradation studies for this compound under either aerobic or anaerobic conditions were found. Biodegradation data for 4,4'-methylenedianiline presents a mixed picture; in some tests, it is not readily biodegradable, while in others, particularly with adapted inoculum, it shows significant degradation nih.gov. Under aerobic conditions, the estimated half-life for MDA in surface water and soil is 1-7 days, while under anaerobic conditions, the half-life is estimated to be 4-28 days cdc.gov. In soil, an initial rapid mineralization of MDA can be followed by a slower degradation phase due to strong chemical absorption nih.gov. Mineralization is reported to be poor under anaerobic conditions nih.gov. The impact of N-methylation on microbial degradation rates and pathways remains an unresearched area.

Estimated Biodegradation Half-lives for 4,4'-Methylenedianiline (MDA) (Data for this compound is not available)

| Environmental Compartment | Condition | Estimated Half-life (Days) | Reference |

|---|---|---|---|

| Surface Water | Aerobic | 1-7 | cdc.gov |

| Surface Water | Anaerobic | 4-28 | cdc.gov |

| Groundwater | Not Specified | 2-14 | cdc.gov |

| Soil | Aerobic | 1-7 | cdc.gov |

| Soil/Sediment | Anaerobic | 4-28 | cdc.gov |

Photolytic and Hydroxyl Radical Reactions

There is no information available concerning the photolytic degradation or reactions with hydroxyl radicals specifically for this compound. The parent compound, 4,4'-methylenedianiline, may undergo transformation in the atmosphere via reaction with hydroxyl radicals, with an estimated half-life of 1.6 hours for the vapor-phase portion cdc.gov. In water, MDA solutions can absorb sunlight, suggesting photolysis is possible; however, its importance may be limited as the compound is expected to be predominantly adsorbed to sediment cdc.gov. The reaction of aromatic amines with hydroxyl and peroxy radicals in water is estimated to have a half-life of upwards of 2.6 days for MDA cdc.gov.

Environmental Interactions and Bioavailability Research

The interaction with soil and sediment is a dominant process controlling the environmental fate of aromatic amines. This compound, like its parent compound MDA, is expected to bind strongly with humic substances and other organic matter in soil and water cdc.gov. This sorption process significantly reduces its mobility and bioavailability.

The adsorption of aromatic amines to soil organic matter is characterized by a two-step mechanism nih.gov:

Physical Adsorption: A rapid, reversible equilibrium between the compound in the aqueous phase and the soil organic matter. This initial interaction is influenced by factors such as the soil's pH, as the protonation state of the amine affects its physical binding nih.gov.

Covalent Bonding: A slower, largely irreversible chemical reaction between the adsorbed amine and reactive sites within the humic substances nih.gov. Functional groups such as quinones, which are present in humic acids, can form covalent bonds with aromatic amines mdpi.comnih.gov.

Due to these strong interactions, the compound will be found predominantly in a bound form in sediment and suspended solids in water, and its leaching from most soils is not considered to be a significant transport pathway cdc.gov. Studies on MDA have demonstrated that because of the ongoing chemical reactions, the organic-carbon partition coefficient (Koc), a measure of sorption strength, gradually increases over time. At steady-state, log Koc values greater than 3.5 are expected for most soils, indicating very strong and persistent binding nih.gov.

| Finding / Observation | Mechanism | Implication for Environmental Fate | Reference Compound |

|---|---|---|---|

| Strong binding to humic materials in soil and water. | Physical Adsorption & Covalent Bonding | Low mobility and leaching potential. Predominantly found in sediment and soil rather than the water column cdc.gov. | 4,4'-Methylenedianiline |

| Sorption process is pH-dependent. | Physical Adsorption | The strength of the initial physical binding is influenced by the protonation state of the amine groups nih.gov. | 4,4'-Methylenedianiline |

| Sorption equilibrium constants (Koc) increase over time. | Covalent Bonding | Indicates a progressive and increasingly irreversible binding to organic matter, forming non-extractable residues nih.govnih.gov. | 4,4'-Methylenedianiline |

| Log Koc values are expected to exceed 3.5. | Overall Sorption | Classified as having very low to no mobility in soil environments. | 4,4'-Methylenedianiline |

The potential for plant uptake of this compound is primarily limited by its strong sorption to soil organic matter, which reduces its concentration in soil pore water and thus its availability to plant roots nih.gov.

Research on the structural analog MDA indicates that the compound present in the soil's pore water can be rapidly adsorbed onto the surface of plant roots nih.gov. However, the translocation of the compound from the roots to other parts of the plant, such as the stem, leaves, and fruits, is considered to be exceptionally low. Data from structurally similar compounds suggest that such internal transport would likely account for less than 1% of the total amount of the substance adsorbed by the roots nih.gov. The strong binding to root surface tissues likely prevents significant translocation through the plant's vascular system.

| Process | Finding | Implication | Reference Compound |

|---|---|---|---|

| Bioavailability in Soil | Strong sorption to soil organic matter significantly lowers the concentration available for plant uptake. | Exposure of plants to the compound is limited in most soil environments. | 4,4'-Methylenedianiline |

| Root Uptake | Rapidly adsorbed on the surface of plant roots from pore water nih.gov. | The compound can accumulate on/in root tissues. | 4,4'-Methylenedianiline |

| Translocation | Transport to stems, leaves, and fruits is expected to be minimal (<1% of root-adsorbed material) nih.gov. | Low risk of accumulation in the edible portions of most plants. | 4,4'-Methylenedianiline & Structurally Similar Compounds |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Approaches for N-Methylated Derivatives

The future of synthesizing N-methylated derivatives of dianilines lies in developing methods that are not only efficient but also environmentally benign, moving away from traditional alkylating agents that often produce significant waste.

A key area of research is the use of "borrowing hydrogen" or "hydrogen autotransfer" catalysis . This elegant strategy uses alcohols as alkylating agents, with water as the only byproduct. Research has demonstrated the effectiveness of ruthenium (Ru) and nickel (Ni) catalysts for the N-alkylation of anilines with alcohols. Cyclometalated ruthenium complexes have shown particular promise, enabling the methylation of anilines with methanol (B129727) at mild temperatures (60°C). Nickel catalysts, being more earth-abundant and cost-effective, are also gaining significant attention. A well-defined nickel catalyst with a redox-active azo-phenolate ligand has been shown to efficiently catalyze the N-alkylation of various anilines.

Photocatalysis offers another green route, using light to drive the chemical transformation. A mixed heterogeneous photocatalyst system of copper and gold on a titanium dioxide support (Cu/Au/TiO₂) has been used for the N-alkylation of amines with alcohols at ambient temperatures. Similarly, platinized semiconductor particles suspended in alcohols have been shown to facilitate this reaction. These methods provide a pathway to harness light energy for creating valuable chemical bonds.

The use of carbon dioxide (CO₂) as a C1 source for methylation is a highly attractive prospect for carbon capture and utilization. Researchers have developed a cobalt-based catalytic system that, when promoted by an alcohol solvent, can efficiently methylate anilines using CO₂ and hydrogen gas under mild conditions. Lanthanum-based catalysts have also shown activity for the N-methylation of aniline (B41778) derivatives using CO₂ and a silane (B1218182) reducing agent.

Finally, methods are being developed to achieve highly selective mono-N-methylation . This is challenging because the initial methylation product is often more reactive than the starting amine, leading to overmethylation. One successful approach involves reacting aromatic nitroso compounds with methylboronic acid, which avoids overmethylation and does not require harsh bases or reductants. Ruthenium-pincer complexes have also been reported for the selective monomethylation of aromatic amines with methanol.

| Catalytic System | Methylating Agent | Key Advantages |

| Ruthenium/Nickel Complexes | Alcohols | High atom economy, water is the only byproduct, use of renewable alcohols. |

| Photocatalysts (e.g., Cu/Au/TiO₂) | Alcohols | Uses light energy, operates at ambient temperature. |

| Cobalt/Lanthanum Catalysts | Carbon Dioxide (CO₂) | Utilizes a greenhouse gas as a C1 source. |

| Transition-Metal-Free Systems | Methylboronic Acid | High selectivity for mono-methylation, mild conditions. |

Integration of Advanced In-Situ Characterization Techniques

To optimize the novel synthetic routes described above, a deep mechanistic understanding is crucial. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are indispensable tools for this purpose. These methods allow researchers to identify transient intermediates, understand reaction kinetics, and elucidate catalytic cycles without the need for quenching and sampling, which can alter the species present.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, products, and key intermediates in real-time. For N-alkylation reactions, it can be used to monitor the consumption of the amine and alcohol, and the formation of the N-methylated product. By observing the vibrational modes of molecules, researchers can gain insights into bonding changes and the presence of short-lived species like imine intermediates, which are central to the "borrowing hydrogen" mechanism.

Transient Absorption Spectroscopy (TAS) provides detailed kinetic and mechanistic information on photocatalytic reactions. For the photoredox-catalyzed alkylation of amines, TAS has been used on timescales from sub-picoseconds to microseconds to directly observe the excited state of the photocatalyst and the subsequent electron and hydrogen atom transfer steps. This allows for a precise mapping of the catalytic cycle, helping to identify rate-limiting steps and design more efficient catalysts.

These spectroscopic techniques, when coupled with computational modeling, provide a comprehensive picture of the reaction mechanism, accelerating the development of more efficient and selective catalysts for the synthesis of N-methylated anilines.

| Technique | Information Gained | Relevance to N-Methylation |

| In-situ FTIR Spectroscopy | Real-time concentration of species, identification of intermediates. | Monitoring reaction progress, detecting imine intermediates in borrowing hydrogen catalysis. |

| Transient Absorption Spectroscopy | Kinetics of photocatalytic steps, observation of short-lived excited states. | Elucidating the mechanism of photoredox-catalyzed N-alkylation. |

Application of Green Chemistry Principles in Production and Utilization

The production of commodity chemicals like anilines is increasingly being scrutinized through the lens of green chemistry. The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances.

A major advancement is the development of processes to produce aniline from renewable feedstocks . Traditionally, aniline is derived from fossil fuels. However, companies like Covestro, in partnership with academic institutions, have developed a multi-step process to produce aniline from plant biomass (industrial sugar). This bio-based route significantly improves the sustainability profile of aniline and all subsequent products derived from it, including N-Methyl-4,4'-methylenedianiline.

Other green chemistry principles are also being actively researched for amine synthesis. This includes:

Catalysis: As detailed in section 8.1, the shift from stoichiometric reagents to highly efficient and recyclable catalysts minimizes waste (improves atom economy) and reduces energy consumption.

Safer Solvents: Research into using greener solvents like water or ethanol, or even performing reactions under solvent-free conditions

Q & A

Q. What are the standard analytical methods for detecting N-Methyl-4,4'-methylenedianiline (MDA) in biological samples?

Answer: Detection of MDA in biological matrices (blood, serum, urine) requires extraction, purification, and chromatographic analysis. Key methods include:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV/electrochemical detection after solvent extraction and solid-phase cleanup .

- Derivatization (e.g., pentafluoropropionic anhydride) followed by GC-MS for improved sensitivity, achieving detection limits of 0.1–1 ng/mL in urine .

- Preprocessing steps : Deproteinization with perchloric acid (blood/serum) or hydrolysis (urine) to release conjugated metabolites .

Q. Table 1: Analytical Techniques for MDA in Biological Samples

| Matrix | Method | Detection Limit | Key Steps | Reference |

|---|---|---|---|---|

| Blood/Serum | HPLC-UV | 5 ng/mL | Deproteinization, solvent extraction | |

| Urine | GC-MS (derivatized) | 0.1 ng/mL | Hydrolysis, SPE cleanup |

Precautions : Avoid evaporative steps at high temperatures due to MDA’s heat-labile nature .

Q. How is MDA synthesized, and what are its key physicochemical properties?

Answer:

Q. What are the primary occupational exposure pathways for MDA?

Answer:

- Inhalation : Dust/aerosols during MDA production, epoxy resin formulation, or polyurethane processing .

- Dermal Contact : Skin absorption from contaminated surfaces or materials (e.g., uncured resins) .

- Biomonitoring : Urinary MDA metabolites (e.g., acetylated forms) serve as exposure biomarkers .

Key Industries : Epoxy manufacturing, foundries (polyurethane degradation), and medical device sterilization .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo toxicity data for MDA?

Answer: Discrepancies arise from metabolic activation differences. Strategies include:

- Metabolite Profiling : LC-ES-MS/MS identifies N-acetyl and N,N'-diacetyl metabolites in vascular smooth muscle cells, which may exhibit higher toxicity than parent MDA .

- Cross-Species Comparisons : Rats show thyroid/liver carcinogenicity at 150–300 ppm (oral), but human data are inconclusive . Adjust for interspecies metabolic rates using physiologically based pharmacokinetic (PBPK) models .

- Dose-Response Analysis : Prioritize studies with controlled exposure levels (e.g., occupational monitoring vs. accidental ingestion) .

Q. What methodological challenges exist in quantifying MDA metabolites in cellular models?

Answer:

- Low Abundance : Metabolites like N-acetyl-DAPM require precolumn concentration and LC-MS/MS for detection .

- Matrix Interference : Co-eluting compounds in cell lysates necessitate SPE cleanup or derivatization .

- Stability : Metabolites degrade under UV light; store samples at -80°C with antioxidants .

Q. Table 2: Key Metabolites and Detection Methods

| Metabolite | Matrix | Method | Detection Limit | Reference |

|---|---|---|---|---|

| N-Acetyl-DAPM | VSMCs | LC-ES-MS/MS | 0.5 ng/mL | |

| N,N'-Diacetyl-DAPM | Urine | GC-MS | 0.2 ng/mL |

Q. What are the limitations in modeling MDA’s environmental persistence?

Answer:

- Data Gaps : Experimental validation is lacking for predicted half-lives (1–7 days aerobic soil; 4–28 days anaerobic) .

- Binding Dynamics : MDA strongly adsorbs to humic substances, reducing mobility but complicating leachability studies .

- Degradation Products : Unknown intermediates from hydroxyl radical reactions in air/water need characterization .

Recommendations : Use isotope-labeled MDA (e.g., dideuterated) to track biodegradation pathways .

Q. How do regulatory exposure limits inform experimental design for MDA studies?

Answer:

Q. What are the emerging techniques for analyzing MDA in complex matrices (e.g., polymers)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.